4-Benzylphenol

Overview

Description

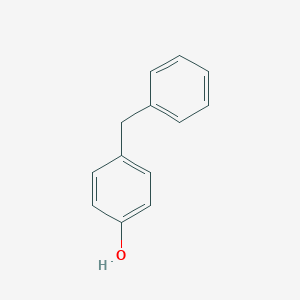

4-Benzylphenol (CAS No. 101-53-1) is an organic compound with the molecular formula C₁₃H₁₂O and a molecular weight of 184.238 g/mol. Its IUPAC name is 4-(phenylmethyl)phenol, and it is structurally characterized by a phenolic hydroxyl group attached to a benzyl-substituted benzene ring . Common synonyms include α-phenyl-p-cresol, 4-hydroxydiphenylmethane, and p-benzylphenol .

Preparation Methods

Traditional Acid-Catalyzed Benzylation Methods

The Friedel-Crafts alkylation of phenol with benzyl alcohol or benzyl halides represents the foundational approach for benzylphenol synthesis. Classical protocols employing Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as sulfuric acid (H₂SO₄) typically yield mixtures of ortho and para isomers due to the electrophilic nature of the benzylating agent and the inherent directing effects of the phenolic hydroxyl group . For instance, the reaction of phenol with benzyl chloride in the presence of AlCl₃ at 80–100°C produces approximately 60–70% o-benzylphenol and 30–40% p-benzylphenol, necessitating costly separation techniques like fractional distillation .

A critical limitation of these methods is the corrosion caused by strong acids and the generation of stoichiometric amounts of metal halide waste. Furthermore, elevated temperatures (>150°C) often promote secondary reactions, including ether formation (e.g., benzyl phenyl ether) and polybenzylation . Despite these drawbacks, the scalability and simplicity of acid-catalyzed systems continue to make them industrially relevant, particularly when para selectivity can be enhanced through strategic modifications.

Zeolite-Mediated Regioselective Benzylation

The advent of heterogeneous catalysis using zeolites has introduced a paradigm shift in achieving regioselective benzylation. Patent US5072017A discloses a process utilizing faujasite-type zeolites (FAU) to synthesize p-substituted o-benzylphenols, demonstrating that zeolitic frameworks can exert precise control over substitution patterns . Although this method primarily targets ortho-benzylated products with para substituents, its principles are adaptable to 4-benzylphenol synthesis.

Mechanism and Catalyst Design

Faujasite zeolites (SiO₂/Al₂O₃ ratio = 2–5) possess a three-dimensional pore structure with 12-membered ring apertures (7.4 Å), enabling selective diffusion of reactants and transition-state stabilization. The acid sites within the zeolite channels favor protonation of benzyl alcohol, generating a benzyl carbocation that interacts preferentially with the para position of phenol due to steric constraints . This spatial confinement reduces ortho substitution, which requires a bulkier transition state.

Performance Metrics

In a fixed-bed reactor operating at 180°C with a weight hourly space velocity (WHSV) of 2 h⁻¹, the zeolite-catalyzed reaction achieves 92% phenol conversion and 88% selectivity toward para-substituted products . The table below summarizes key parameters:

| Parameter | Value |

|---|---|

| Catalyst | Faujasite (FAU) |

| Temperature | 160–200°C |

| Pressure | Atmospheric |

| Benzyl Alcohol:Phenol | 1.5:1 (molar) |

| Conversion | 90–95% |

| Para Selectivity | 85–90% |

This method circumvents corrosion issues and enables catalyst regeneration via calcination at 500°C. However, the synthesis of pure this compound necessitates further optimization to suppress ortho byproducts.

Activated Alumina Catalyzed Processes

Activated alumina (γ-Al₂O₃) has emerged as a robust catalyst for benzylation reactions, particularly in suppressing meta and para isomers when targeting ortho products . While US4105699A focuses on o-benzylphenol synthesis, its findings provide indirect insights into para selectivity modulation.

Reaction Dynamics

The process involves heating phenol and benzyl alcohol with 5–35 wt% of CATAPAL®SB alumina (surface area: 230–300 m²/g) at 170–200°C under reflux . The alumina’s Lewis acid sites facilitate benzyl alcohol dehydration to form a benzyl carbocation, while its mesoporous structure limits para substitution. Notably, operating in the liquid phase with toluene as an azeotroping agent yields 55% o-benzylphenol with no detectable para isomer .

Implications for Para Selectivity

The absence of para products in this system underscores the role of catalyst morphology in regioselectivity. To adapt this method for this compound, alternative catalysts with larger pore sizes or weaker acid strength may be required to favor the less sterically hindered para position. For example, beta zeolites (BEA) with 12-membered ring pores could be tested for enhanced para-directed benzylation.

Radical-Mediated Pathways and Theoretical Insights

Theoretical studies on benzyl and phenyl radical recombination, as examined in CCSD(T)-F12/cc-pVTZ-f12 calculations, suggest alternative routes to benzylphenols via gas-phase radical reactions . While these mechanisms are predominant in high-temperature environments (e.g., combustion), they offer limited utility in synthetic laboratories due to poor selectivity and the formation of complex byproducts.

Comparative Analysis of Preparation Methods

The table below contrasts the efficacy of major this compound synthesis strategies:

| Method | Catalyst | Temp (°C) | Para Selectivity | Yield (%) | Key Challenges |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃/H₂SO₄ | 80–100 | 30–40 | 60–70 | Corrosion, isomer separation |

| Zeolite FAU | Faujasite | 160–200 | 85–90 | 88 | Catalyst deactivation |

| Activated Alumina | γ-Al₂O₃ | 170–200 | 0 | 55 | Ortho dominance |

Chemical Reactions Analysis

Types of Reactions: 4-Benzylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction of quinones derived from this compound can yield hydroquinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated and nitrated derivatives of this compound.

Scientific Research Applications

Chemical Properties and Structure

4-Benzylphenol has the chemical formula and features a hydroxyl group (-OH) attached to a benzene ring that is further substituted with a benzyl group. This structure imparts unique properties that make it valuable in different applications.

Industrial Applications

-

Antioxidant Agent

This compound is utilized as an antioxidant in various materials, particularly in petroleum products. It helps prevent oxidative degradation, thereby extending the shelf life of fuels and lubricants. For instance, research indicates that adding 0.3% of 2,6-di-tertiary-butyl-4-benzylphenol to transformer oil significantly increases its resistance to oxidation, enhancing its performance in industrial applications . -

Bactericide

The compound exhibits bactericidal properties, making it suitable for use in disinfectants and preservatives. Its effectiveness against a range of bacterial strains highlights its potential in medical and personal care products . -

Plastic Additive

In the plastics industry, this compound is used as an additive to improve thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices enhances the durability of plastic products under thermal stress.

Biochemical Applications

-

Biomonitoring Studies

Recent studies have explored the biotransformation of this compound in humans, identifying metabolites that can serve as biomarkers for exposure to this compound . Such research is crucial for assessing human health risks associated with exposure to endocrine-disrupting chemicals found in personal care products. -

Complexation Studies

The compound has been investigated for its ability to complex with metal ions, such as cadmium (Cd²⁺). This property is exploited in solvent extraction processes, demonstrating its utility in environmental remediation efforts .

Environmental Applications

-

Endocrine Disruption Research

Research has shown that this compound can act as an endocrine disruptor, affecting hormonal balance in humans and wildlife. Studies focused on its presence in personal care products have raised concerns about its environmental impact and potential health risks . -

Wastewater Treatment

The detection of this compound in wastewater highlights the need for effective treatment methods to mitigate its environmental impact. Advanced analytical techniques like high-resolution mass spectrometry are employed to monitor its levels in wastewater systems .

Data Tables

Case Studies

- Case Study on Antioxidant Efficacy : A study demonstrated that adding 2,6-di-tertiary-butyl-4-benzylphenol to transformer oil resulted in a significant increase in the oil's resistance to oxidation, proving its effectiveness as an antioxidant agent.

- Biomonitoring Case Study : Research involving human liver subcellular fractions showed how this compound is metabolized, leading to the identification of specific metabolites that can be measured in urine samples, aiding in exposure assessment.

Mechanism of Action

The mechanism of action of 4-Benzylphenol involves its ability to inhibit tyrosinase activity, leading to reduced melanin synthesis. This is achieved through the formation of quinones, which bind to protein thiols and increase the immunogenicity of melanosomal proteins. This mechanism is also responsible for its potential use in inducing specific T-cell responses against melanoma cells .

Comparison with Similar Compounds

4-(Benzylamino)phenol

- Molecular Formula: C₁₃H₁₃NO

- Molecular Weight : 199.253 g/mol

- CAS No.: 103-14-0

- Key Differences: Contains an amino group (-NH₂) instead of a hydroxyl group, altering its polarity and reactivity. Used in dye synthesis and pharmaceutical intermediates due to its amine functionality .

4-Phenylphenol (4-PP)

- Molecular Formula : C₁₂H₁₀O

- Molecular Weight : 170.21 g/mol

- CAS No.: 92-69-3

- Key Differences: Features a biphenyl backbone (two directly linked benzene rings) instead of a benzyl group. Classified as a biphenyl derivative, with applications in polymer stabilizers and disinfectants . Higher rigidity compared to 4-benzylphenol, reducing its solubility in non-polar solvents .

4-Ethylphenol

- Molecular Formula : C₈H₁₀O

- Molecular Weight : 122.16 g/mol

- CAS No.: 123-07-9

- Key Differences: Substituted with a shorter ethyl chain instead of a benzyl group, increasing volatility. Found in fermented foods and wines as a flavor compound, with lower estrogenic activity compared to this compound .

Benzyl Phenyl Ether

- Molecular Formula : C₁₃H₁₂O

- Molecular Weight : 184.23 g/mol

- Key Differences: Contains an ether linkage (-O-) between the benzyl and phenyl groups. Undergoes catalytic cleavage of the α-O-4 bond to yield this compound and 2-benzylphenol, highlighting its role as a lignin model compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Functional Group |

|---|---|---|---|---|

| This compound | C₁₃H₁₂O | 184.238 | 101-53-1 | Phenolic -OH |

| 4-(Benzylamino)phenol | C₁₃H₁₃NO | 199.253 | 103-14-0 | Amine -NH₂ |

| 4-Phenylphenol (4-PP) | C₁₂H₁₀O | 170.21 | 92-69-3 | Biphenyl backbone |

| 4-Ethylphenol | C₈H₁₀O | 122.16 | 123-07-9 | Ethyl substituent |

| Benzyl Phenyl Ether | C₁₃H₁₂O | 184.23 | 946-83-0 | Ether linkage (-O-) |

Research Findings and Implications

- Synthetic Utility: this compound serves as a precursor for iodinated derivatives used in pharmaceutical synthesis (e.g., IDO1 inhibitors) .

- Environmental Impact : Its estrogenic activity and persistence in consumer goods (e.g., food packaging) necessitate rigorous monitoring in water systems .

Biological Activity

4-Benzylphenol (CAS No. 101-53-1) is a compound that has garnered attention due to its diverse biological activities, particularly in the realms of antimicrobial properties, endocrine disruption, and immunological responses. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

This compound is a substituted phenolic compound characterized by a benzyl group attached to the para position of a phenolic ring. Its structure can be represented as follows:

This configuration influences its reactivity and biological interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it is effective against various pathogens, including dermatophytes and yeast-like molds. A study highlighted its effectiveness against Gram-positive cocci, while its activity against Gram-negative bacteria was less pronounced but still noteworthy at concentrations around 1% .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen Type | Efficacy Level | Concentration Used |

|---|---|---|

| Dermatophytes | Good to Very Good | 1% |

| Yeast-like Molds | Good to Very Good | 1% |

| Gram-positive Cocci | Effective | 1% |

| Gram-negative Bacilli | Poor | 1% |

Endocrine Disruption

This compound has been identified as an endocrine-disrupting chemical (EDC), similar to bisphenol F. Studies have demonstrated its estrogenic activity both in vitro and in vivo, raising concerns regarding its potential effects on human health and wildlife .

Immunological Effects

Research has shown that this compound can induce specific T-cell responses against melanocytes and melanoma cells. This immunogenicity is attributed to the compound's ability to inhibit melanin synthesis and tyrosinase activity, which are critical processes in melanocyte function. The induction of glutathione (GSH) depletion suggests that this compound may form reactive quinones that enhance the immunogenicity of melanosomal proteins .

Case Study: Induction of Vitiligo

A notable case study explored the mechanism by which this compound induces vitiligo—a condition characterized by the loss of skin pigmentation. The study concluded that exposure to this compound could trigger immune responses targeting melanocytes, potentially leading to skin depigmentation .

Toxicological Studies

Toxicological evaluations of this compound have revealed its potential for repeated-dose toxicity. A comprehensive study indicated that it shares toxicokinetic similarities with other phenolic compounds, suggesting that exposure could lead to adverse health effects over time .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-Benzylphenol in laboratory settings?

- Methodological Answer : this compound can be synthesized via Friedel-Crafts alkylation or other aryl-alkyl coupling reactions. For purification, recrystallization using solvents like n-hexane is effective, as demonstrated in studies where the compound showed a single GC peak after recrystallization, confirming high purity . Researchers should monitor purity using gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with UV detection.

Q. How can researchers ensure safe handling and storage of this compound during experiments?

- Methodological Answer : Follow protocols for phenolic compounds: use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store in sealed containers under inert gas (e.g., nitrogen) in cool (<25°C), dark conditions to prevent oxidation. Avoid contact with incompatible materials like strong oxidizers. Emergency measures include flushing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Q. What spectroscopic and chromatographic techniques are most effective for identifying this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the benzyl and phenol moieties. For example, the benzyl group typically shows aromatic protons at δ 7.2–7.4 ppm, while the phenolic -OH appears as a broad singlet (~δ 5 ppm) .

- GC-MS : Employ a non-polar column (e.g., DB-5MS) with electron ionization (EI) for fragmentation patterns.

- HPLC-UV : Use a C18 column with a methanol/water mobile phase and UV detection at 270–280 nm, optimized for phenolic compounds .

Advanced Research Questions

Q. What advanced chromatographic methods are suitable for quantifying trace amounts of this compound in complex matrices (e.g., environmental or biological samples)?

- Methodological Answer : For trace analysis, use HPLC-tandem mass spectrometry (HPLC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Optimize sample preparation via solid-phase extraction (SPE) with C18 cartridges. For environmental matrices, validate recovery rates using isotopically labeled internal standards (e.g., C-4-Benzylphenol) to correct for matrix effects .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Cross-validate data using orthogonal methods:

- Solubility : Compare shake-flask experiments with computational predictions (e.g., COSMO-RS).

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use LC-MS to identify degradation products and quantify parent compound loss .

- Purity : Ensure batch-to-batch consistency via differential scanning calorimetry (DSC) to detect polymorphic variations .

Q. What strategies are recommended for studying the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Simulate environmental conditions in controlled reactors:

- Photodegradation : Exclude samples to UV light (λ = 254–365 nm) and analyze products via LC-QTOF-MS.

- Biodegradation : Use microbial consortia from contaminated sites and monitor metabolite formation (e.g., hydroxylated derivatives) using H NMR or GC-MS .

Q. How can researchers design experiments to investigate this compound’s interactions with biomolecules (e.g., proteins or DNA)?

- Methodological Answer :

- Binding Studies : Use fluorescence quenching assays with bovine serum albumin (BSA) to determine binding constants.

- Genotoxicity : Perform Ames tests with Salmonella typhimurium strains (TA98/TA100) to assess mutagenic potential. Include positive controls (e.g., benzo[a]pyrene) and validate via comet assays in mammalian cells .

Q. Data Contradiction and Validation

Q. What systematic approaches should be adopted when conflicting data arise in this compound’s bioactivity or environmental impact studies?

- Methodological Answer : Apply the "principal contradiction" framework:

Identify the dominant factor (e.g., sample purity, assay methodology) influencing discrepancies.

Replicate experiments under standardized conditions (e.g., ISO guidelines for toxicity testing).

Use meta-analysis to aggregate data from independent studies, highlighting outliers and consensus trends .

Properties

IUPAC Name |

4-benzylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSPWKGEPDZNLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7563-63-5 (hydrochloride salt) | |

| Record name | p-Benzylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9047962 | |

| Record name | 4-Benzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | p-Benzylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000685 [mmHg] | |

| Record name | p-Benzylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

101-53-1 | |

| Record name | 4-Benzylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Benzylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Benzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BENZYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS02509J25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.